molecular formula C14H10ClFN2O2S2 B2365873 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-00-5

7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2365873
CAS No.: 899977-00-5
M. Wt: 356.81
InChI Key: SCZGULNKBGCPIE-UHFFFAOYSA-N
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Description

7-Chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a high-purity chemical reagent designed for advanced research applications. This benzothiadiazine derivative is of significant interest in medicinal chemistry and drug discovery, particularly in the fields of neuroscience and oncology. Structurally related compounds based on the benzothiadiazine scaffold have been identified as positive allosteric modulators of the AMPA receptor (AMPA-PAMs) . These modulators enhance synaptic transmission and have shown nootropic potential, making them valuable tools for investigating cognitive function and neurological disorders . Furthermore, halogenated benzothiadiazine derivatives are being explored for their antineoplastic properties. Research indicates that such compounds can inhibit Mitochondrial Respiratory Complex II (Succinate Dehydrogenase) and demonstrate potent and selective cytotoxicity against challenging cancer cell lines, including models of triple-negative breast cancer (TNBC) . The presence of both chlorine and fluorine atoms in its structure is a common feature in drug discovery, often used to optimize a compound's pharmacokinetic profile and metabolic stability. This product is intended for research purposes by qualified scientists. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please handle all chemicals with appropriate care and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

7-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-10-3-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZGULNKBGCPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluorobenzylthiol

4-Fluorobenzyl chloride is reacted with thiourea in ethanol under reflux to form the corresponding thiouronium salt, which is hydrolyzed with aqueous NaOH to yield 4-fluorobenzylthiol .

Thioether Formation

The benzothiadiazine core is treated with 4-fluorobenzylthiol in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 6–8 hours. This step achieves regioselective substitution at position 3, confirmed by ¹H NMR (δ 4.35 ppm, singlet for –SCH₂–).

Oxidation to 1,1-Dioxide

The intermediate thioether is oxidized to the sulfone using 30% hydrogen peroxide (H₂O₂) in acetone at 25°C for 12 hours or meta-chloroperbenzoic acid (m-CPBA) in DCM at 0–5°C for 2 hours. The latter method offers higher yields (90%) and avoids over-oxidation byproducts.

Reaction Optimization Data

Table 1: Cyclocondensation Conditions Comparison

Reagent Solvent Temp (°C) Time (h) Yield (%)
Thiophosgene DCM 0–5 4 65
CS₂ DMF 80 8 72
Phosgene THF 25 6 58

Table 2: Oxidation Efficiency

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
H₂O₂ (30%) Acetone 25 12 85
m-CPBA DCM 0–5 2 90
Oxone® MeOH/H₂O 40 6 78

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Purification via recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, while column chromatography (silica gel, ethyl acetate/hexane) is reserved for small batches.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 2.0 Hz, 1H, H-8), 7.32–7.28 (m, 2H, Ar-F), 4.35 (s, 2H, SCH₂), 3.90 (t, J = 6.0 Hz, 2H, CH₂), 3.20 (t, J = 6.0 Hz, 2H, CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₅H₁₂ClFN₂O₂S₂ [M+H]⁺: 393.9984; found: 393.9986.

Challenges and Mitigation

  • Regioselectivity : Competing substitution at position 1 is minimized using bulky bases (e.g., DBU).
  • Over-oxidation : m-CPBA in DCM at 0°C prevents sulfonic acid formation.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C14H10ClFN2O2S2
  • Molecular Weight : Approximately 356.81 g/mol
  • CAS Number : 899977-06-1

The structure of this compound features a thiadiazine core fused with a benzene ring, which contributes to its unique reactivity and biological activity. The presence of chlorine and fluorine substituents enhances its pharmacological properties.

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzothiadiazine can act against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .

Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Compounds within the benzothiadiazine class have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have reported significant cytotoxic effects against specific cancer cell lines, indicating that this compound may also possess similar properties .

Material Science Applications

Polymer Chemistry
The unique structural features of this compound allow it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has focused on synthesizing polymers with improved characteristics by integrating such thiadiazine derivatives .

Nanotechnology
In nanotechnology, compounds like this compound are being explored for their potential in creating functionalized nanoparticles. These nanoparticles can serve as drug delivery systems or imaging agents due to their biocompatibility and ability to interact with biological systems at the molecular level .

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry investigated various thiadiazine derivatives for their antimicrobial efficacy. The results indicated that certain modifications to the structure significantly enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that further exploration of these compounds could lead to new antimicrobial agents .

Case Study 2: Anticancer Activity

In a different research effort, a series of benzothiadiazine derivatives were synthesized and tested for anticancer properties against human colon cancer cells (HCT116). One derivative showed an IC50 value of approximately 4.36 μM, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, its diuretic effect is likely due to its ability to inhibit sodium reabsorption in the kidneys, leading to increased urine output. The antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and its analogs:

Compound Name Substituents Key Biological Activity Notable Findings Reference
Target Compound :
This compound
7-Cl, 3-(4-fluorobenzylthio) Not explicitly reported (inferred: AMPA modulation, kinase inhibition) Unique 4-fluorobenzylthio group may enhance lipophilicity and target binding.
IDRA-21
(7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide)
7-Cl, 3-CH₃ AMPA receptor positive allosteric modulator (PAM) Enhances cognitive function; stereolabile but racemizes rapidly in vivo.
Compound 24
(6-Chloro-4-ethyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide)
Thiophene-fused core, 6-Cl, 4-C₂H₅ AMPA receptor PAM Orally active; enhances cognition in mice (0.3 mg/kg).
Compound 2
(7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide)
7-Cl, 5-furan-3-yl, 3-CH₃, unsaturated core AMPA receptor PAM Metabolite of IDRA-21; achiral, stable, and crosses blood-brain barrier.
Compound 15b
(2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivative)
Quinazolinone-derived substituents Selective PI3Kδ inhibitor >21-fold selectivity over PI3Kγ; antiproliferative in leukemia cells.
LY404187 Pyridothiadiazine core, 7-Cl, 3-CF₃ AMPA receptor PAM High potency but limited clinical use due to toxicity.

Structural and Functional Insights

Core Modifications :

  • Replacement of the benzene ring in benzothiadiazines with thiophene (e.g., compound 24) retains AMPA potentiation but alters pharmacokinetics. Thiophene analogs exhibit improved oral bioavailability and CNS penetration .
  • Unsaturation in the dihydrothiadiazine ring (e.g., compound 2) enhances chemical stability and eliminates stereochemical complexity, improving pharmacokinetic profiles .

This contrasts with smaller substituents (e.g., methyl in IDRA-21) or electron-withdrawing groups (e.g., CF₃ in LY404187) . Position 7: Chlorine is conserved across most analogs, suggesting its critical role in activity, possibly through halogen bonding with receptors .

Activity and Selectivity: Thienothiadiazines (e.g., compound 24) show AMPA potentiation comparable to benzothiadiazines but with reduced off-target effects . PI3Kδ inhibitors (e.g., compound 15b) demonstrate that minor structural changes (e.g., quinazolinone substitution) can shift selectivity between kinase isoforms .

Biological Activity

7-Chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. Its unique structural features include a thiadiazine core fused with a benzene ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H10ClFN2O2S2, with a molecular weight of approximately 356.81 g/mol. The compound features a chlorine atom at the 7-position and a fluorobenzyl thio group, which may enhance its reactivity and biological interactions.

Biological Activities

Research indicates that benzothiadiazine derivatives exhibit a range of biological activities including:

  • Anticancer : Several studies have shown that compounds within this class can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines such as breast and lung cancer cells, demonstrating significant antiproliferative effects .
  • Antimicrobial : The presence of sulfur and halogen substituents in the structure has been associated with enhanced antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticonvulsant : Related compounds have been investigated for their potential as anticonvulsants. The mechanism may involve modulation of neurotransmitter systems or ion channels .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various biological targets such as enzymes and receptors involved in cellular signaling pathways. The thioether group may play a crucial role in these interactions by facilitating binding to target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Antiproliferative Activity : A study conducted on structurally similar benzothiadiazines revealed that certain modifications could significantly enhance their cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like chlorine and fluorine was found to correlate with increased potency .
  • Neuroprotective Effects : In vivo studies indicated that compounds similar to 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine could provide neuroprotection in models of epilepsy by modulating glutamate receptors .
  • Antimicrobial Efficacy : Research has demonstrated that benzothiadiazine derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds were tested against a variety of pathogens, showing inhibition zones comparable to standard antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeKey Findings
7-Chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazineAnticancerSignificant inhibition of tumor growth in vitro
7-Fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazineAntimicrobialEffective against multiple bacterial strains
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazineNeuroprotectiveReduced seizure frequency in animal models

Q & A

Q. What synthetic methodologies are recommended for synthesizing 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

The synthesis typically involves nucleophilic substitution reactions. A fluoro-substituted benzo[e][1,2,4]thiadiazine precursor reacts with a thiol-containing reagent (e.g., 4-fluorobenzyl mercaptan) under basic conditions (e.g., K₂CO₃ or NaH) to facilitate thioether bond formation . Purification via column chromatography or recrystallization is critical to isolate the product. Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) can improve yields. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the fluorobenzyl group (e.g., aromatic proton splitting patterns at δ 7.2–7.4 ppm) and the thiadiazine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₄H₁₀ClFN₂O₂S₂).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated in structurally analogous benzothiadiazines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial potential of this compound?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Compare results to known benzothiadiazine derivatives with reported MIC values .
  • Mechanistic Studies : Use fluorescence quenching or molecular docking to assess interactions with bacterial enzymes (e.g., DNA gyrase).
  • Resistance Profiling : Perform serial passage experiments under sub-MIC conditions to monitor resistance development .

Q. What experimental strategies address contradictions in reactivity or stability data for this compound?

  • Replication Under Controlled Conditions : Standardize solvent systems (e.g., anhydrous DMF) and oxygen-free environments to minimize degradation.
  • Advanced Analytical Validation : Employ LC-MS/MS to detect trace impurities or decomposition products.
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify substituent-specific stability trends .

Q. How do electronic modifications to the benzothiadiazine core influence bioactivity?

  • Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the 7-position to enhance electrophilicity and target binding.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with observed inhibition constants (Kᵢ).
  • In Vitro Validation : Test modified analogs in enzyme inhibition assays (e.g., cyclooxygenase-2) to validate computational predictions .

Methodological Considerations

  • Ecotoxicity Assessment : Despite limited data (), use in silico tools like ECOSAR to predict aquatic toxicity based on QSAR models.
  • Reaction Scale-Up : For gram-scale synthesis, optimize stirring rates and cooling profiles to maintain exothermic reaction control .

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